

# AM-2099: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**AM-2099** is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **AM-2099**, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

# Pharmacodynamic Profile In Vitro Potency and Selectivity

**AM-2099** is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.16  $\mu$ M. Its selectivity was assessed against a panel of other voltage-gated sodium channel subtypes.



Channel Subtype	IC50 (μM)	Selectivity vs. hNaV1.7
hNaV1.7	0.16	-
hNaV1.5	>30	>188-fold
rNaV1.4	>30	>188-fold
hNaV1.1	4.6	29-fold
hNaV1.2	2.6	16-fold
hNaV1.3	21	131-fold
hNaV1.6	2.2	14-fold
hNaV1.8	>30	>188-fold

### In Vivo Pharmacodynamics: Histamine-Induced Scratching Model

The in vivo efficacy of **AM-2099** was evaluated in a histamine-induced scratching model in mice, a NaV1.7-dependent model of pruritus. Oral administration of **AM-2099** resulted in a dose-dependent reduction in scratching behavior.

Dose (mg/kg, p.o.)	Mean Total Plasma Concentration (μΜ)	Mean Unbound Plasma Concentration (μΜ)	% Inhibition of Scratching
5	0.4	0.03	25
20	2.1	0.15	50
60	8.8	0.62	75

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **AM-2099** were characterized in rats and dogs following intravenous and oral administration.



**Rat Pharmacokinetics** 

Parameter	Value
IV Clearance (CL) (mL/min/kg)	13
IV Volume of Distribution (Vdss) (L/kg)	1.9
IV Half-life (t1/2) (h)	2.2
Oral Bioavailability (F) (%)	100

**Dog Pharmacokinetics** 

Parameter	Value
IV Clearance (CL) (mL/min/kg)	0.8
IV Volume of Distribution (Vdss) (L/kg)	0.5
IV Half-life (t1/2) (h)	18
Oral Bioavailability (F) (%)	83

## Experimental Protocols In Vitro Electrophysiology

- Cell Line: HEK293 cells stably expressing human or rodent NaV channels.
- Method: Whole-cell patch-clamp electrophysiology.
- Protocol: Compounds were applied to the cells, and the inhibition of sodium current was measured to determine the IC50 values.

#### **Animal Models**

- Species: Male Sprague-Dawley rats and male beagle dogs for pharmacokinetic studies.
   Male C57BL/6 mice for the pharmacodynamic study.
- Housing: Animals were housed in standard conditions with access to food and water ad libitum.



#### **Pharmacokinetic Studies**

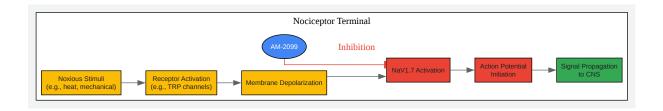
- Rat IV Dosing: AM-2099 was administered as a single intravenous bolus dose of 2 mg/kg.
- Rat PO Dosing: AM-2099 was administered orally at a dose of 10 mg/kg.
- Dog IV Dosing: AM-2099 was administered as a single intravenous bolus dose of 0.5 mg/kg.
- Dog PO Dosing: AM-2099 was administered orally at a dose of 2 mg/kg.
- Blood Sampling: Serial blood samples were collected at various time points post-dose.
- Bioanalysis: Plasma concentrations of AM-2099 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

#### **Histamine-Induced Scratching Model**

- Acclimation: Mice were acclimated to the testing chambers for 30 minutes prior to dosing.
- Dosing: AM-2099 was administered orally at doses of 5, 20, and 60 mg/kg. The vehicle was
   0.5% methylcellulose in water.
- Histamine Challenge: 60 minutes after compound administration, histamine (100 μg in 20 μL of saline) was injected intradermally into the rostral part of the back.
- Behavioral Observation: The number of scratching bouts was counted for 30 minutes immediately following the histamine injection.
- Plasma Concentration Analysis: At the end of the behavioral observation, blood was collected to determine plasma concentrations of AM-2099.

# Visualizations Signaling Pathway of NaV1.7 in Nociception



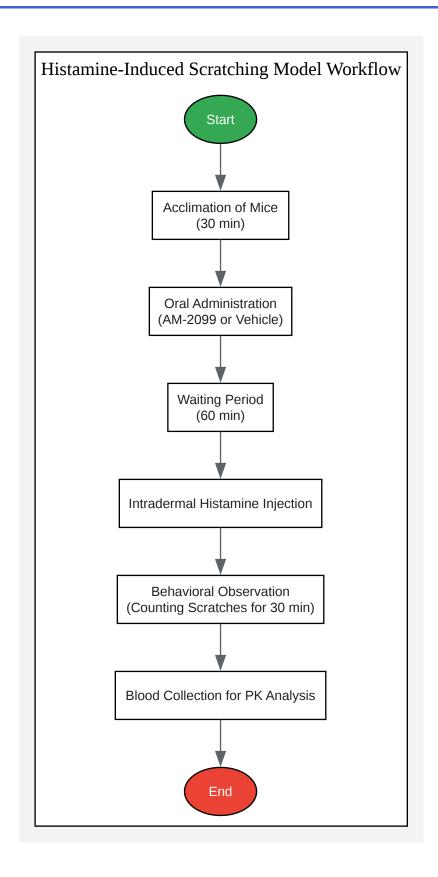


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Caption: Role of NaV1.7 in nociceptive signal transduction and the inhibitory action of **AM-2099**.

### **Experimental Workflow for In Vivo Pharmacodynamic Study**



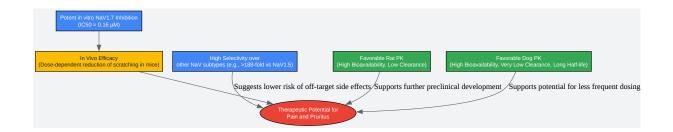


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Caption: Step-by-step workflow of the histamine-induced scratching experiment in mice.



### Logical Relationship of AM-2099's Preclinical Profile



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Caption: Interrelationship of AM-2099's key preclinical attributes and its therapeutic potential.

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